molecular formula C9H7IN2O B13690052 3-Acetyl-6-iodoimidazo[1,2-a]pyridine

3-Acetyl-6-iodoimidazo[1,2-a]pyridine

Cat. No.: B13690052
M. Wt: 286.07 g/mol
InChI Key: LCVIZJJCDXJGNK-UHFFFAOYSA-N
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Description

3-Acetyl-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an acetyl group at the 3-position and an iodine atom at the 6-position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-6-iodoimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with α-bromoketones under specific reaction conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage and cyclization . The reaction conditions are mild and metal-free, making this method environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production. The use of continuous flow reactors and optimization of reaction parameters could further enhance the efficiency and yield of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-6-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted imidazo[1,2-a]pyridines.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

3-Acetyl-6-iodoimidazo[1,2-a]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-acetyl-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit Rab11A prenylation, which is a key process in cellular trafficking . The compound’s effects are mediated through its binding to target proteins, leading to alterations in cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom instead of iodine.

    3-Iodoimidazo[1,2-a]pyridine: Lacks the acetyl group at the 3-position.

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Contains additional methyl and carboxamide groups

Uniqueness

3-Acetyl-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of both an acetyl group and an iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C9H7IN2O

Molecular Weight

286.07 g/mol

IUPAC Name

1-(6-iodoimidazo[1,2-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H7IN2O/c1-6(13)8-4-11-9-3-2-7(10)5-12(8)9/h2-5H,1H3

InChI Key

LCVIZJJCDXJGNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1C=C(C=C2)I

Origin of Product

United States

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